

Solid-Phase Extraction of Desmethyloanzapine from Urine Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: Desmethyloanzapine

Cat. No.: B164593

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This document provides a comprehensive guide to the solid-phase extraction (SPE) of **desmethyloanzapine**, the primary metabolite of the atypical antipsychotic olanzapine, from human urine samples. The protocols and data presented are intended to offer a robust starting point for method development and routine analysis in clinical and research settings.

Introduction

Desmethyloanzapine is a significant metabolite of olanzapine, and its quantification in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. This note details a mixed-mode SPE protocol that leverages both reversed-phase and ion-exchange mechanisms for enhanced selectivity and removal of endogenous urine matrix components.

Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction cartridge containing a sorbent with both hydrophobic (reversed-phase) and strong cation exchange functionalities.

Desmethyloanzapine, being a basic compound, will be protonated at an acidic pH and can be

retained by the strong cation exchange groups on the sorbent. The hydrophobic properties of the molecule also allow for retention via reversed-phase mechanisms. This dual retention mechanism permits a more stringent washing procedure to effectively remove interfering substances from the urine matrix, resulting in cleaner extracts and improved analytical performance, particularly for sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][2]}

Experimental Protocols

The following is a representative mixed-mode SPE protocol for the extraction of **desmethyloanzapine** from human urine. This protocol may require optimization for specific laboratory conditions and analytical instrumentation.

3.1. Materials and Reagents

- Mixed-mode SPE cartridges (e.g., EVOLUTE® EXPRESS CX, Oasis MCX, or equivalent)
- Methanol (HPLC grade)
- Deionized water
- Formic acid
- Ammonium hydroxide
- Urine samples
- Centrifuge
- SPE manifold
- Nitrogen evaporator

3.2. Sample Pre-treatment

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.

- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.[\[1\]](#)
- To 1 mL of the urine supernatant, add 1 mL of 2% formic acid in deionized water.[\[1\]](#)
- Vortex the mixture for 30 seconds.

3.3. Solid-Phase Extraction (SPE) Procedure

- Conditioning:
 - Condition the mixed-mode SPE cartridge with 1 mL of methanol.
 - Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.[\[1\]](#)[\[3\]](#)
- Loading:
 - Load the pre-treated urine sample (approximately 2 mL) onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[\[1\]](#)
- Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in deionized water.[\[1\]](#)
 - Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[\[1\]](#)
- Elution:
 - Elute **desmethyloanzapine** from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[\[1\]](#) The basic elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange retention.

3.4. Post-Elution Processing

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[\[1\]](#)
- Vortex the reconstituted sample for 30 seconds before injection into the analytical instrument.

Quantitative Data Summary

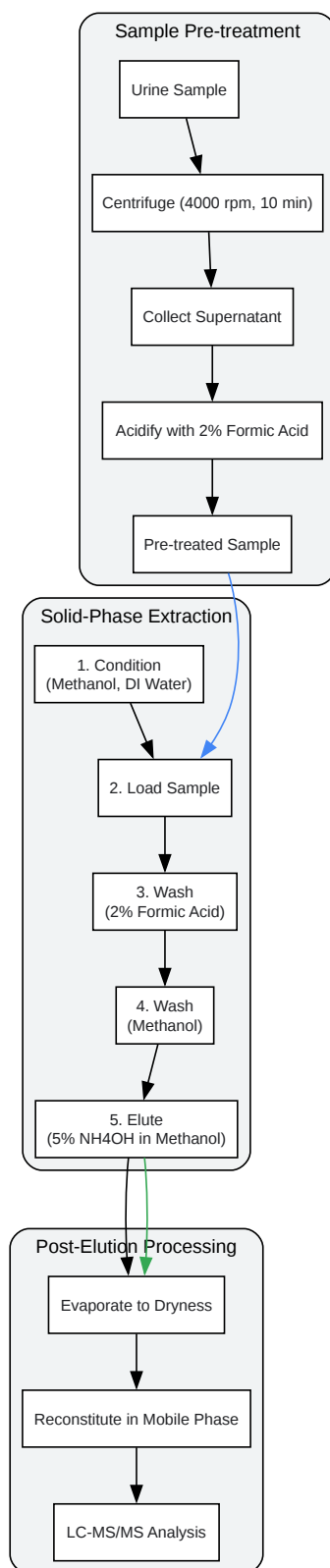
The following table summarizes quantitative data from various studies on the analysis of **desmethylolanzapine** and olanzapine. Note that the matrix and specific methods may vary between studies.

Analyte(s))	Matrix	SPE Cartridge Type	Linearity Range (ng/mL)	LLOQ (ng/mL)	Recovery (%)	Referenc e
Olanzapine & Desmethyl olanzapine	Plasma	Diol	0.4 - 40.0	0.1	>97	[4]
Olanzapine & N- desmethylo lanzapine	Plasma	Phenyl	0.1 - 50.0 (Olanzapine), 0.1 - 25.0 (Desmethyl olanzapine)	-	>90	[4]
Olanzapine & N- desmethylo lanzapine	Plasma	C8	1 - 100	1	86.22 (DMO), 82.68 (OLZ)	[5]
Olanzapine & Desmethyl olanzapine	Serum & CSF	-	0.2 - 30 (CSF), 5 - 100 (Plasma, OLZ)	-	-	[6]
Olanzapine & N- desmethylo lanzapine	Plasma	-	0.2 - 120 (OLZ), 0.5 - 50 (DMO)	0.2 (OLZ), 0.5 (DMO)	-	[7]
Olanzapine	Urine	-	-	<25 - 700 (Level of Quantificati on)	-	[8]

Experimental Workflow and Signaling Pathway Diagrams

5.1. Solid-Phase Extraction Workflow

The following diagram illustrates the key steps in the mixed-mode solid-phase extraction protocol for **desmethyloanzapine** from urine.



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Caption: Workflow for mixed-mode solid-phase extraction of **desmethyloanzapine**.

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References

- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethyloanzapine in human serum and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of olanzapine and its metabolite N-desmethyloanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urine testing for antipsychotics: a pilot trial for a method to determine detection levels - PubMed [pubmed.ncbi.nlm.nih.gov]
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